REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:6]=[C:7](C2SC(=S)N(C)C2=O)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])[CH3:3].N.C=O.[S:27]1[CH:31]=C[CH:29]=[C:28]1[C:32]([NH2:34])=[O:33]>C(O)(=O)C.O.CO>[CH3:14][C:12]([C:9]1[CH:8]=[C:7]([CH2:29][CH:28]2[S:27][CH2:31][NH:34][C:32]2=[O:33])[CH:6]=[C:5]([C:2]([CH3:3])([CH3:4])[CH3:1])[C:10]=1[OH:11])([CH3:15])[CH3:13]
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Name
|
5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]}-methyl-2-thioxo-4-thiazolidinone
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Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1C(N(C(S1)=S)C)=O
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The pressure tube was sealed
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Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for approximately 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
the resulting crystalline product was dissolved in ethyl acetate (5 vol)
|
Type
|
DISSOLUTION
|
Details
|
Dissolution
|
Type
|
TEMPERATURE
|
Details
|
by heating to 66° C
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
was slowly cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
STIRRING
|
Details
|
the resultant slurry was stirred for approximately 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The slurry was concentrated under reduced pressure (1 vol ethyl acetate)
|
Type
|
STIRRING
|
Details
|
stirred for an additional 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with water (2×10 mL) and 1/4 ethyl acetate/hexane (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried in an oven at 50° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CC1C(NCS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |